molecular formula C15H24N4 B5691949 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine

1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine

Cat. No. B5691949
M. Wt: 260.38 g/mol
InChI Key: IJZWEWLDMLADBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine, also known as CP-724,714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine works by inhibiting the activity of the EGFR tyrosine kinase, which is a key player in the growth and proliferation of cancer cells. By blocking this enzyme, this compound prevents the cancer cells from dividing and spreading, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest, inhibits cell migration and invasion, and promotes apoptosis (programmed cell death). It also reduces the expression of various genes and proteins that are involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine is its specificity for the EGFR tyrosine kinase, which makes it a promising candidate for cancer treatment. However, it also has some limitations, including its potential toxicity and the development of resistance in some cancer cells.

Future Directions

There are several future directions for research on 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine. One area of focus is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. Additionally, researchers are exploring the potential use of this compound in combination with other cancer therapies to enhance their effectiveness.

Synthesis Methods

The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine involves several steps, including the reaction of 6-cyclopropylpyrimidin-4-amine with N,N-dimethyl-1,4-diazepane, followed by the addition of various reagents to form the final product. The process has been optimized to maximize yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.

Scientific Research Applications

1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N,N-dimethylazepan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4/c1-18(2)13-4-3-8-19(9-7-13)15-10-14(12-5-6-12)16-11-17-15/h10-13H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZWEWLDMLADBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(CC1)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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